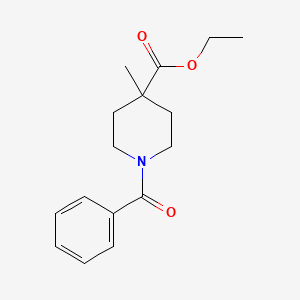

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-3-20-15(19)16(2)9-11-17(12-10-16)14(18)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJURIALWMWNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, antipsychotic, and neuroprotective agents.[1][2] This guide provides a detailed technical overview of a specific subclass: Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate and its analogs. We will delve into their nomenclature, synthesis, and characterization, offering insights for researchers engaged in drug discovery and development.

Nomenclature and Identification

Correctly identifying and naming complex organic molecules is fundamental for scientific communication and database registration. The IUPAC (International Union of Pure and Applied Chemistry) naming system provides a systematic method for this purpose.

The core structure, this compound, is named by identifying the parent piperidine ring and its substituents. The "1-benzoyl" indicates a benzoyl group attached to the nitrogen at position 1 of the piperidine ring. The "4-methyl" and "4-carboxylate" denote a methyl and an ethyl carboxylate group, respectively, both attached to the carbon at position 4.

Below is a table of the parent compound and some of its key analogs, along with their IUPAC names and CAS (Chemical Abstracts Service) numbers for unambiguous identification.

| Compound Name | IUPAC Name | CAS Number |

| This compound | This compound | Not readily available |

| Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate | Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate | 59084-08-1[3] |

| Ethyl 1-benzylpiperidine-4-carboxylate | Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8[4] |

| Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Not readily available; chloride salt is 44356746-33-8[5] |

| Ethyl piperidine-4-carboxylate | Ethyl piperidine-4-carboxylate | 1126-09-6[6] |

| Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | 142851-03-4 |

Note: A specific CAS number for the exact title compound was not found in the initial search. The analogs provide context for the nomenclature and structural variations.

Synthesis and Mechanistic Insights

The synthesis of 4-substituted piperidine derivatives is a well-established area of organic chemistry.[7] A common and effective method for preparing this compound involves a multi-step process starting from readily available precursors.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 1-benzoyl-4-oxopiperidine-4-carboxylate

-

Reaction Setup: To a solution of ethyl 4-oxopiperidine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as triethylamine.

-

Acylation: Cool the reaction mixture in an ice bath and slowly add benzoyl chloride. The triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Workup: After the reaction is complete (monitored by TLC), wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: a-Methylation of the Ketone

-

Enolate Formation: Dissolve the product from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the a-carbon, forming a lithium enolate. The low temperature is crucial to prevent side reactions.

-

Methylation: Add methyl iodide to the enolate solution. The enolate acts as a nucleophile, attacking the methyl iodide in an SN2 reaction to form the desired a-methylated product.

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1.

Step 3: Reduction of the Ketone

-

Reduction: Dissolve the methylated product in a protic solvent like methanol and cool in an ice bath. Add a reducing agent such as sodium borohydride in portions. The hydride will reduce the ketone to a hydroxyl group.

-

Workup: After the reaction is complete, quench with water and remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent, wash, dry, and concentrate.

Step 4: Dehydration to the Alkene (if necessary) and Subsequent Reduction

This step is an alternative if the reduction in Step 3 is not clean or if a different synthetic strategy is employed.

-

Dehydration: Treat the alcohol from Step 3 with a dehydrating agent like phosphorus oxychloride in pyridine to form the corresponding alkene.

-

Hydrogenation: Subject the alkene to catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) to reduce the double bond and yield the final product, this compound.

Causality in Experimental Choices:

-

Choice of Base: Triethylamine in the acylation step is a mild, non-nucleophilic base that effectively scavenges the generated HCl without promoting side reactions. LDA in the methylation step is a strong, hindered base that rapidly and quantitatively forms the kinetic enolate at low temperatures, minimizing self-condensation.

-

Solvent Selection: Aprotic solvents like dichloromethane and THF are used to prevent reactions with the reagents.

-

Temperature Control: Low temperatures (-78 °C) are essential during enolate formation and alkylation to ensure regioselectivity and prevent degradation.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compounds is a critical step. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. Expected signals would include aromatic protons from the benzoyl group, diastereotopic protons of the piperidine ring, a singlet for the methyl group, and signals for the ethyl ester group.[8][9]

-

¹³C NMR: Shows the number of different types of carbon atoms. Key signals would include the carbonyl carbons of the benzoyl and ester groups, aromatic carbons, and aliphatic carbons of the piperidine ring and the methyl and ethyl groups.[9]

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. Strong absorption bands are expected for the carbonyl groups (C=O) of the amide (benzoyl) and the ester.[8][10]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak should correspond to the calculated molecular weight of the target compound.

Self-Validating Protocol:

A synthesized compound is considered validated when the data from these independent analytical techniques are consistent with the proposed structure. For example, the molecular weight from MS should match the molecular formula determined by NMR, and the functional groups identified by IR should be consistent with the structure deduced from NMR.

Applications and Future Directions

The N-benzyl piperidine motif is frequently used in drug discovery to fine-tune the efficacy and physicochemical properties of drug candidates.[11] The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring, making it a valuable scaffold in drug design.[1][2][12]

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing potential as antidementia agents.[13] The structural flexibility and three-dimensional nature of the piperidine ring allow for the optimization of stereochemical aspects of potency and toxicity.[11]

Future research could focus on synthesizing a library of analogs of this compound with substitutions on the benzoyl ring and variations of the ester group. These analogs could then be screened for a wide range of biological activities, leveraging the privileged nature of the benzoylpiperidine scaffold.

References

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed. Available at: [Link]

-

General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. - ResearchGate. Available at: [Link]

-

Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem. Available at: [Link]

-

Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem. Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchGate. Available at: [Link]

-

Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Available at: [Link]

-

Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II) - ResearchGate. Available at: [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery - PubMed. Available at: [Link]

-

Ethyl 1 Benzyl Piperidine 4 Carboxylate at best price in Navi Mumbai - IndiaMART. Available at: [Link]

-

Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride | C15H21ClNO2- | CID 44356746 - PubChem. Available at: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.

-

Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives - ResearchGate. Available at: [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. Available at: [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. Available at: [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Available at: [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate | C21H25NO2 | CID 418389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride | C15H21ClNO2- | CID 44356746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 7. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 8. e-journals.in [e-journals.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Dynamics of N-Benzoylpiperidine: A Computational & Theoretical Guide

Executive Summary

N-Benzoylpiperidine represents a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in analgesics, antipsychotics, and enzyme inhibitors.[1] Its binding affinity is governed by a complex interplay between the rigid planar amide bond and the flexible piperidine ring. This guide provides a rigorous theoretical framework and a validated computational protocol for characterizing its conformational landscape, specifically addressing the high-energy barrier of amide bond rotation (

Theoretical Framework: The "Battle of Barriers"

To accurately model N-benzoylpiperidine, one must understand the two competing dynamic processes that define its potential energy surface (PES).

The Amide Resonance (The "Hard" Barrier)

The dominant structural feature is the amide bond connecting the phenyl ring to the piperidine nitrogen. The lone pair on the nitrogen (

-

Consequence: This creates partial double-bond character (

), forcing the -

Rotational Barrier: Rotation around this bond is restricted, typically requiring 15–20 kcal/mol (63–84 kJ/mol).[1] This leads to distinct E (entgegen) and Z (zusammen) rotamers observable in NMR at room temperature.[1]

Piperidine Ring Flipping (The "Soft" Barrier)

The piperidine ring predominantly adopts a chair conformation. However, unlike cyclohexane, the nitrogen atom is

-

Allylic Strain (A

): In N-acylpiperidines, substituents at the C2 position often prefer the axial orientation to avoid steric clash with the carbonyl oxygen (A -

Inversion Barrier: The energy required to flip the ring (Chair

Twist-Boat

Computational Protocol: Validated Workflow

This section outlines a self-validating protocol using Density Functional Theory (DFT). While B3LYP/6-31G(d) is the historical standard, modern dispersion-corrected functionals are required to accurately capture the

Recommended Level of Theory

-

Functional: M06-2X or

B97X-D .[1] These functionals account for medium-range correlation energy (dispersion), critical for modeling the phenyl ring's interaction with the aliphatic cycle. -

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1] Provides a balance between cost and basis-set superposition error (BSSE) mitigation.[1]

-

Solvation: SMD (Solvation Model based on Density).[1] Superior to IEFPCM for calculating

, particularly in non-aqueous solvents like chloroform or DMSO used in NMR validation.[1]

Step-by-Step Workflow

Step 1: Conformational Search (Molecular Mechanics) Perform a stochastic search (Monte Carlo or Low-Mode MD) using the MMFF94x force field to generate initial candidate geometries.[1] The amide bond often gets "stuck" in MM; ensure you manually seed both syn and anti amide starting points.

Step 2: Geometry Optimization (DFT) Optimize the low-energy candidates.[1]

-

Keywords (Gaussian):# opt freq M062X/def2TZVP SCRF=(SMD, Solvent=Chloroform) int=ultrafine

-

Validation: Ensure zero imaginary frequencies.

Step 3: Transition State (TS) Location To find the rotational barrier, use the QST3 (Synchronous Transit-Guided Quasi-Newton) method.

-

Reactant: Global Minimum (Chair-A).[1]

-

Product: Rotated conformer (Chair-B).[1]

-

TS Guess: Structure with the amide dihedral twisted to ~90°.[1]

-

Validation: One imaginary frequency corresponding to the N-C bond torsion vector.[1]

Visualization of Workflows & Pathways

Computational Decision Tree

The following diagram illustrates the logical flow for determining the global minimum and rotational barriers.

Caption: Figure 1. Self-validating computational workflow for N-benzoylpiperidine conformational analysis.

Conformational Energy Landscape

This diagram visualizes the relative energy states between the stable chair conformers and the high-energy transition state.

Caption: Figure 2. Reaction coordinate diagram showing the activation energy (

Quantitative Data Summary

The following table summarizes typical energetic values derived from high-level DFT calculations (M06-2X/def2-TZVP) compared to experimental NMR data.

| Parameter | Description | Calc.[1][2][4][5][6][7][8][9][10][11][12] Energy ( | Exp.[1][3][12] Energy (NMR) |

| Amide Bond Rotation Barrier | 16.8 ± 0.5 | 15.0 – 17.5 | |

| Piperidine Ring Inversion | 10.2 ± 0.3 | 10.4 | |

| A | -1.5 (Favors Axial) | N/A | |

| Carbonyl Stretching Freq. | 1645 cm⁻¹ (scaled) | ~1640 cm⁻¹ (IR) |

Note: The "Axial Preference" refers to 2-substituted N-benzoylpiperidines where the substituent avoids the carbonyl oxygen.

Applications in Drug Design[13][14]

Understanding these conformations is not merely academic; it is critical for Molecular Docking .[1]

-

Rigid vs. Flexible Docking: Standard docking protocols often treat rings as rigid.[1] If you dock N-benzoylpiperidine in a fixed "Chair-Equatorial" conformation, you may miss the bioactive "Chair-Axial" pose driven by A

strain.[1] -

Bioisosteres: Replacing the phenyl ring with a pyridine or thiophene changes the electronic density on the carbonyl, directly altering the rotational barrier and, consequently, the entropic penalty of binding.

References

-

Mechanistic Origins of Amide Rotation: Wiberg, K. B., et al. "Origin of the Amide Rotational Barrier."[1] Journal of the American Chemical Society. [Link]

-

Piperidine Conformations & A(1,3) Strain: Huang, S., et al. "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions."[1] Journal of Medicinal Chemistry. [Link]

-

Benchmarking DFT for Amides: Kang, Y. K. "Internal rotation about the C–N bond of amides: A comparative study of DFT and MP2 methods." Journal of Molecular Structure: THEOCHEM. [Link][12]

-

Experimental NMR Barriers: Tafazzoli, M., et al. "Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives."[1][5] Journal of Molecular Structure. [Link][5]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amide rotation trajectories probed by symmetry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ismar.org [ismar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

Methodological & Application

Application Notes & Protocols: Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate in Central Nervous System (CNS) Drug Discovery

Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperidine moiety is a cornerstone in the architecture of a multitude of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically versatile framework for molecular design.[3] Piperidine derivatives are integral to drugs addressing a spectrum of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, depression, and anxiety.[4][5][6] Their lipophilic nature often facilitates crossing the blood-brain barrier (BBB), a critical hurdle for CNS drug candidates.[1]

This document provides a comprehensive guide to the potential applications and experimental evaluation of a novel piperidine derivative, Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate, as a candidate for CNS drug discovery. While this specific molecule is presented as a case study, the principles and protocols outlined herein are broadly applicable to the investigation of other novel piperidine-based compounds. We will explore its synthesis, in vitro characterization, and in vivo assessment, providing a roadmap for researchers, scientists, and drug development professionals.

Compound Profile: this compound

This compound is a synthetic, small-molecule piperidine derivative. Its structure features a central piperidine ring, a benzoyl group attached to the piperidine nitrogen, and an ethyl carboxylate and a methyl group at the 4-position. This unique combination of functional groups suggests several avenues for investigation in CNS drug discovery. The benzoyl group may influence interactions with various receptors and enzymes within the CNS, while the ester and methyl groups can modulate its physicochemical properties, such as solubility and lipophilicity, which are crucial for BBB penetration and target engagement.

Synthetic Protocol: A Generalized Approach

The synthesis of this compound can be approached through a multi-step process, drawing parallels from the synthesis of similar piperidine derivatives.[7][8][9] A plausible synthetic route is outlined below:

Step 1: Esterification of 4-Methylpiperidine-4-carboxylic acid

-

To a solution of 4-methylpiperidine-4-carboxylic acid in anhydrous ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, Ethyl 4-methylpiperidine-4-carboxylate, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: N-Benzoylation of Ethyl 4-methylpiperidine-4-carboxylate

-

Dissolve Ethyl 4-methylpiperidine-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or toluene).

-

Add a base, such as triethylamine or potassium carbonate, to the solution.

-

Slowly add benzoyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the final product, this compound, by column chromatography to yield a pure compound.

In Vitro Evaluation: Characterizing CNS Drug-like Properties

A battery of in vitro assays is essential to characterize the pharmacological and biopharmaceutical properties of this compound.[10][11]

Blood-Brain Barrier (BBB) Permeability Assessment

The ability of a compound to cross the BBB is paramount for its efficacy as a CNS therapeutic.[12][13] The in vitro transwell assay is a widely used method to predict BBB permeability.[12][14]

Protocol: In Vitro Transwell BBB Assay

-

Culture a monolayer of brain microvascular endothelial cells (BMECs) on a porous membrane of a transwell insert, which separates the apical (blood side) and basolateral (brain side) chambers.[12][14] Co-culturing with astrocytes on the basolateral side can enhance the barrier properties of the model.[14]

-

Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[12]

-

Add this compound to the apical chamber.

-

At various time points, collect samples from the basolateral chamber.

-

Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the BBB.

Neurotoxicity and Cell Viability Assays

Assessing the potential neurotoxicity of a new chemical entity is a critical step in early drug discovery.[10][11]

Protocol: MTT Assay for Cell Viability

-

Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons in 96-well plates.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Target Engagement and Functional Assays

Based on the structural features of this compound, a range of target-based assays can be employed to elucidate its mechanism of action. For instance, its potential interaction with G-protein coupled receptors (GPCRs), ion channels, or enzymes relevant to CNS disorders can be investigated.

Example Protocol: Receptor Binding Assay

-

Prepare cell membranes expressing the target receptor of interest.

-

Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence of varying concentrations of this compound.

-

Separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound ligand.

-

Calculate the inhibition constant (Ki) to quantify the binding affinity of the compound for the receptor.

In Vivo Evaluation: Assessing CNS Effects in Animal Models

Following promising in vitro data, in vivo studies in animal models are crucial to evaluate the behavioral and physiological effects of the compound.[4][15]

Behavioral Phenotyping

Behavioral assays in rodents or zebrafish can provide insights into the potential therapeutic applications of a novel CNS compound.[16][17]

Example Protocol: Open Field Test for Locomotor Activity and Anxiety-like Behavior

-

Administer this compound or vehicle to the test animals (e.g., mice or rats).

-

Place each animal individually in the center of an open field arena.

-

Use an automated tracking system to record the animal's activity for a set period (e.g., 10-30 minutes).

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Changes in these parameters can indicate effects on locomotor activity and anxiety levels.

Example Protocol: Elevated Plus Maze for Anxiety-like Behavior

-

Following compound administration, place the animal at the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Record the time spent in and the number of entries into the open and closed arms for a defined period (e.g., 5 minutes).

-

Anxiolytic compounds typically increase the time spent in and entries into the open arms.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate its concentration in the body with its pharmacological effects.[10]

Protocol: PK Study in Rodents

-

Administer a single dose of this compound to a cohort of animals via the intended clinical route (e.g., oral or intravenous).

-

Collect blood samples at various time points post-administration.

-

Analyze the plasma samples to determine the concentration of the compound over time using LC-MS.

-

Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Table 1: In Vitro Assay Summary for this compound

| Assay | Cell Line/Model | Endpoint | Result |

| BBB Permeability | BMEC Transwell | Papp (cm/s) | [Insert Value] |

| Neurotoxicity | SH-SY5Y | IC50 (µM) | [Insert Value] |

| Receptor Binding | [Target Receptor] | Ki (nM) | [Insert Value] |

Table 2: In Vivo Behavioral Study Summary

| Assay | Animal Model | Dose (mg/kg) | Key Finding |

| Open Field Test | Mouse | [Dose 1] | [e.g., Increased locomotion] |

| Open Field Test | Mouse | [Dose 2] | [e.g., No significant effect] |

| Elevated Plus Maze | Rat | [Dose 1] | [e.g., Increased time in open arms] |

Visualizations

Caption: Workflow for CNS Drug Candidate Evaluation.

Caption: Schematic of the In Vitro BBB Transwell Assay.

Conclusion

This compound represents a promising scaffold for the development of novel CNS therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for its synthesis and evaluation. By systematically assessing its BBB permeability, neurotoxicity, target engagement, and in vivo behavioral effects, researchers can effectively determine its potential as a CNS drug candidate. The integration of in vitro and in vivo models is crucial for making informed decisions and advancing promising compounds through the drug discovery pipeline.

References

-

InnoSer. (2025, November 25). In vitro neurology assays. Retrieved from [Link]

-

Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

-

Various authors. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Retrieved from [Link]

-

ZeClinics. (2026, January 16). Behavioral phenotyping in zebrafish for CNS drug testing. Retrieved from [Link]

-

Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

-

IRBM. (n.d.). BBB Assay Service. Retrieved from [Link]

-

Kalueff, A. V., et al. (2015, February 12). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Translational In Vivo Assays in Behavioral Biology. PMC. Retrieved from [Link]

-

Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

-

Bentham Science Publisher. (2023, April 28). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2026, January 24). Retrieved from [Link]

-

Five Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. medicilon.com [medicilon.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 13. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. irbm.com [irbm.com]

- 15. pharmaron.com [pharmaron.com]

- 16. Behavioral phenotyping in zebrafish for CNS drug testing | ZeClinics [zeclinics.com]

- 17. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]

Introduction: The Piperidine Scaffold as a Cornerstone of Drug Design

An In-Depth Guide to the Role of Piperidine-4-Carboxylate Esters in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in modern pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to drug candidates, including improved aqueous solubility and bioavailability, while providing a rigid, three-dimensional scaffold that can be precisely decorated to optimize interactions with biological targets.[3][4] Within this privileged class of structures, piperidine-4-carboxylate esters emerge as exceptionally versatile intermediates, acting as a linchpin in the synthesis of a vast array of therapeutic agents.[5][6]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis and application of piperidine-4-carboxylate esters. We will move beyond simple procedural lists to explain the causality behind synthetic choices and to provide robust, self-validating protocols for key transformations.

Section 1: Synthetic Strategies for Core Piperidine-4-Carboxylate Esters

The utility of any chemical scaffold is directly proportional to its accessibility. Fortunately, piperidine-4-carboxylate esters can be prepared through several reliable and scalable routes. The choice of strategy is often dictated by the desired substitution pattern on the piperidine ring and the nitrogen atom.

Protocol 1: Esterification of Isonipecotic Acid

The most direct route to simple piperidine-4-carboxylate esters is the esterification of commercially available piperidine-4-carboxylic acid (isonipecotic acid). The use of thionyl chloride with the corresponding alcohol is a classic and highly effective method.

Causality: Thionyl chloride (SOCl₂) reacts with the alcohol (e.g., methanol or ethanol) in situ to form the reactive acyl chloride and generate HCl. The HCl protonates the piperidine nitrogen, but more importantly, it acts as an acid catalyst for the esterification reaction, driving it to completion.[7][8]

Detailed Protocol: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate [7]

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylisonipecotic acid hydrochloride (17.86 g, 0.1 mol) and methanol (175 mL).

-

Reagent Addition: Cool the stirred suspension to -10 °C in an ice-salt bath. Slowly add thionyl chloride (11.3 mL, 0.155 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 0 °C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 40 °C. Maintain this temperature for 2 hours. The solution should become clear.

-

Work-up: Cool the solution and carefully neutralize it to approximately pH 8 by the portion-wise addition of solid sodium carbonate.

-

Extraction: Extract the mixture with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a clear liquid.

-

Validation: The expected yield is approximately 85-90%.[7] The structure should be confirmed by IR spectroscopy (ester C=O stretch ~1730 cm⁻¹) and ¹H & ¹³C NMR spectroscopy.

Protocol 2: Synthesis and N-Protection of Piperidine-4-Carboxylate Esters

In multi-step syntheses, the piperidine nitrogen must often be protected to prevent unwanted side reactions during subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

Causality: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. The reaction requires a non-nucleophilic base, such as triethylamine (Et₃N), to scavenge the acidic byproducts, thereby driving the reaction forward.[9]

Detailed Protocol: Synthesis of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate [9]

-

Setup: Dissolve methyl piperidine-4-carboxylate (14.3 g, 0.1 mol) in dichloromethane (DCM, 200 mL) in a 500 mL flask at 0 °C.

-

Reagent Addition: Add triethylamine (21 mL, 0.15 mol) to the solution. Then, add a solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in DCM (50 mL) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction by adding water (100 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: n-hexane/Ethyl Acetate, 4.5:1 v/v) to yield the pure product as an oil.

-

Validation: Expected yield is >90%.[9] Characterize by NMR. Key signals include the Boc group singlet at ~1.44 ppm and the methyl ester singlet at ~3.67 ppm in CDCl₃.[9]

Section 2: The Central Role in Drug Scaffolding

The true power of piperidine-4-carboxylate esters lies in their function as a versatile hub for molecular diversification. The ester can be hydrolyzed to the acid for amide couplings, while the nitrogen atom serves as an anchor point for introducing a wide variety of substituents.

Diagram 1: Synthetic Versatility of the Piperidine-4-Carboxylate Scaffold

Caption: Workflow illustrating the central role of piperidine-4-carboxylate esters.

This scaffold is a key component in drugs targeting a wide range of diseases.

Application Area 1: Opioid Receptor Modulators

The 4-anilidopiperidine structure is the defining feature of highly potent µ-opioid receptor agonists like fentanyl and its analogues.[10] The synthesis of these complex molecules relies heavily on intermediates like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[11][12] The piperidine core correctly orients the N-acyl anilino group and the N-substituent for optimal receptor binding.

Table 1: Fentanyl Analogues Featuring the Piperidine-4-Carboxylate Core

| Compound | Key Structural Feature | Application |

| Fentanyl | N-phenethyl substituent | Potent analgesic |

| Remifentanil | Methyl ester on N-substituent | Ultra-short-acting anesthetic[12] |

| Carfentanil | N-phenethyl, methyl ester | Extremely potent µ-opioid agonist[10] |

| Sufentanil | N-(4-methoxymethyl) substituent | Potent analgesic |

The synthesis often begins with a Strecker reaction on a protected piperidone, followed by nitrile hydrolysis and esterification to form the critical 4-amino-4-carboxylate intermediate.[10][11]

Application Area 2: Antiviral Agents

Piperidine-4-carboxamides, directly synthesized from the corresponding esters, have emerged as a promising class of broad-spectrum antiviral agents.[13] These compounds have shown activity against a range of RNA viruses, including coronaviruses (SARS-CoV-2), cytomegalovirus (CMV), and influenza virus.[13][14][15]

-

Mechanism Insight: While the exact mechanism can vary, some piperidine-based antivirals are thought to interfere with the early-to-middle stages of viral replication.[15] For certain alphaviruses, the mechanism may involve the modulation of host factors related to cap-dependent translation.[13]

-

SAR Insights: Structure-activity relationship (SAR) studies on anti-CMV agents revealed that modifications to the carboxamide group and the N1-substituent of the piperidine ring are critical for potency.[14] For influenza inhibitors, an ether linkage between a quinoline moiety and the 4-position of the piperidine ring was found to be essential for activity.[15]

Application Area 3: Anticancer Agents

The piperidine scaffold is also exploited in the design of novel anticancer agents. By linking heterocyclic systems like 1,2,4-oxadiazole to the 4-position of the piperidine ring (derived from the carboxylate), researchers have developed new classes of potent tubulin inhibitors.[16]

-

Design Strategy: High-throughput screening identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as potent inhibitors of cancer cell proliferation. The piperidine core acts as a non-planar linker between two key pharmacophoric elements, and the 1-carboxamide fragment was found to be essential for activity.[16]

Application Area 4: Central Nervous System (CNS) Agents

The ability of the piperidine ring to cross the blood-brain barrier makes it a valuable scaffold for CNS-acting drugs. Piperidine-4-carboxylic acid derivatives have been developed as monoamine neurotransmitter re-uptake inhibitors for the potential treatment of depression and other CNS disorders.[17] Furthermore, derivatives have been investigated as inhibitors of steroid-5α-reductase, which has implications for various neurological and endocrine conditions.[18]

Section 3: Key Derivatization Protocols

The following protocols outline common and critical transformations of the piperidine-4-carboxylate ester intermediate.

Protocol 3: Saponification (Ester Hydrolysis)

Converting the ester back to the carboxylic acid is often necessary to prepare for amide coupling reactions.

Causality: Saponification is a base-catalyzed hydrolysis. A strong base like potassium hydroxide (KOH) attacks the electrophilic ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and the alcohol. Subsequent acidification is required to protonate the carboxylate and yield the free carboxylic acid.

Detailed Protocol: Hydrolysis of Methyl 4-Anilidopiperidine-4-carboxylate [11]

-

Setup: In a flask equipped for reflux, dissolve the starting ester (e.g., anilino-ester 5 from reference[11], 10 mmol) in a suitable solvent like 1,2-propylene glycol (50 mL).

-

Reagent Addition: Add solid 85% KOH (40 mmol). The use of a phase-transfer catalyst like 18-crown-6 can be beneficial.

-

Reaction: Heat the mixture to reflux (temperature may be high, ~180-190 °C) and stir vigorously for several hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and dilute with water. Acidify carefully with concentrated HCl to pH < 1.

-

Isolation: The carboxylic acid may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Purification & Validation: Dry the organic extracts over Na₂SO₄, filter, and concentrate. The crude acid can be purified by recrystallization. Validate the product by melting point and NMR, observing the disappearance of the ester signal and the appearance of a broad carboxylic acid proton signal.

Protocol 4: Amide Bond Formation

The formation of piperidine-4-carboxamides is arguably one of the most important applications of the parent ester/acid, leading directly to many bioactive compounds.[13][14][19]

Causality: Standard peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are used to activate the carboxylic acid. TBTU reacts with the carboxylate to form a highly reactive intermediate, which is then readily attacked by the primary or secondary amine to form the stable amide bond. A base like DIPEA (N,N-Diisopropylethylamine) is added to maintain basic conditions.

Diagram 2: Amide Coupling Reaction Pathway

Caption: General pathway for amide bond formation.

Detailed Protocol: General Amide Coupling (Adapted from[16])

-

Setup: Dissolve the piperidine-4-carboxylic acid (1.0 eq) in a dry solvent like N,N-dimethylformamide (DMF).

-

Activation: Add the coupling reagent TBTU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.

-

Amine Addition: Add the desired amine (1.1 eq) to the activated acid solution.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification & Validation: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography. Characterize the final amide by NMR and Mass Spectrometry.

Conclusion

Piperidine-4-carboxylate esters are far more than simple chemical intermediates; they are foundational building blocks that have enabled the discovery and development of a remarkable diversity of drugs. Their synthetic accessibility, coupled with the dual reactivity of the ester and the ring nitrogen, provides medicinal chemists with a reliable and versatile platform for scaffold decoration and property modulation. From potent opioid analgesics to broad-spectrum antivirals and novel cancer therapeutics, the influence of this scaffold is undeniable. A thorough understanding of the protocols for its synthesis and derivatization is therefore an essential tool for any researcher or scientist engaged in the pursuit of new medicines.

References

-

Zhang, L., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50. [Link]

-

Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

-

Jadhav, S. B., et al. (2023). Structure–activity relationship of piperidine derivatives with anti-inflammatory, antimicrobial, and tyrosinase inhibitory activity supported by molecular docking and ADMET analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

Dopson, N., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(7), 8163-8176. [Link]

-

Barycki, R., et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Journal of Antivirals & Antiretrovirals. [Link]

-

SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. [Link]

- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

Orazbekov, Y., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(11), 1548. [Link]

-

Barycki, R., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules, 27(3), 779. [Link]

-

Shtil, A. A., et al. (2018). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Scientific Reports, 8, 1530. [Link]

-

Turo, S., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. [Link]

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-60. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

ResearchGate. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate. ResearchGate. [Link]

-

Krassnig, S., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1022. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

Ilyin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Anand, U., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861541. [Link]

-

Molecules. (2014). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 19(11), 17747-17756. [Link]

- Google Patents. (2011). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 18. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

Application Notes and Protocols: Design and Synthesis of σ₁ Receptor Ligands from Piperidine Precursors

Introduction: The σ₁ Receptor as a Therapeutic Target and the Strategic Role of the Piperidine Scaffold

The sigma-1 (σ₁) receptor, a unique ligand-operated intracellular chaperone protein, is garnering significant attention within the drug discovery landscape.[1][2] Primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, it plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[3][4] Its modulation has shown therapeutic promise in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), neuropathic pain, and depression.[3][5][6] Consequently, the development of potent and selective σ₁ receptor ligands is a key objective for medicinal chemists and pharmacologists.

The piperidine ring, a six-membered nitrogen-containing heterocycle, serves as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in clinically successful drugs.[7] For σ₁ receptor ligand design, the piperidine moiety is particularly advantageous. It provides a robust framework to orient the necessary pharmacophoric elements for high-affinity binding. A critical feature of many σ₁ receptor ligands is a basic nitrogen atom, which is believed to form a key electrostatic interaction with the glutamate 172 (Glu172) residue within the receptor's binding pocket.[8][9] The piperidine scaffold inherently contains this basic nitrogen, providing a solid foundation for ligand design. Furthermore, the piperidine ring allows for diverse substitutions at various positions, enabling the fine-tuning of physicochemical properties such as lipophilicity, which can impact a compound's pharmacokinetic profile and selectivity over the σ₂ receptor subtype.[10]

This guide provides a comprehensive overview of the design principles, synthetic strategies, and bio-evaluation protocols for developing novel σ₁ receptor ligands based on the piperidine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and practical application in this promising area of therapeutic research.

Design Principles and Structure-Activity Relationships (SAR)

The rational design of piperidine-based σ₁ ligands is guided by established pharmacophore models and structure-activity relationship (SAR) studies. These models generally highlight the importance of a basic amine, a central hydrophobic core, and additional hydrophobic regions.[8][11]

Key Pharmacophoric Features:

-

The Basic Nitrogen: The protonated nitrogen of the piperidine ring is crucial for forming an ionic bond with the carboxylate side chain of Glu172 in the σ₁ receptor binding site.[9]

-

Hydrophobic Moieties: The piperidine ring itself contributes to hydrophobic interactions. Additionally, substituents on the piperidine nitrogen and at other positions on the ring can occupy hydrophobic pockets within the receptor, significantly influencing binding affinity.

-

Linker Region: Often, a flexible linker connects the piperidine core to another aromatic or hydrophobic group. The length and nature of this linker are critical for optimal positioning of the various pharmacophoric elements.

General SAR Observations:

-

N-Substitution: The substituent on the piperidine nitrogen plays a pivotal role. Small alkyl groups, such as methyl, can enhance σ₁ affinity and selectivity over the σ₂ receptor.[10] Larger or more polar substituents can modulate the ligand's properties, including its agonist or antagonist profile.

-

Ring Substitution: Substitution on the piperidine ring can influence both affinity and selectivity. For instance, the introduction of methyl groups can sometimes lead to a decrease in affinity.[12]

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a significant impact on binding affinity, highlighting the three-dimensional nature of the ligand-receptor interaction.

The following diagram illustrates the general pharmacophore model for piperidine-based σ₁ receptor ligands.

Caption: General pharmacophore model for piperidine-based σ₁ receptor ligands.

Synthetic Strategies and Protocols

The synthesis of piperidine-based σ₁ receptor ligands can be achieved through various synthetic routes. A common approach involves the construction of a substituted piperidine core followed by the introduction of diverse functional groups.

General Synthetic Workflow:

The synthesis often begins with a commercially available piperidine derivative or involves the de novo synthesis of the piperidine ring. Key steps can include N-alkylation, acylation, and various coupling reactions to introduce the desired substituents.

The following diagram outlines a generalized synthetic workflow for the preparation of piperidine-based σ₁ ligands.

Caption: Generalized synthetic workflow for piperidine-based σ₁ ligands.

Protocol: Synthesis of a Representative 4-(2-Aminoethyl)piperidine Derivative

This protocol is adapted from a reported synthesis of novel σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold.[10]

Objective: To synthesize a 4-(2-aminoethyl)piperidine derivative as a potential σ₁ receptor ligand.

Materials:

-

N-protected 4-piperidone

-

(Carbethoxymethylene)triphenylphosphorane

-

Lithium aluminum hydride (LAH)

-

Appropriate amine for reductive amination

-

Sodium triacetoxyborohydride

-

Solvents (THF, DCM, etc.)

-

Reagents for N-deprotection (if necessary)

-

Standard laboratory glassware and equipment

Procedure:

-

Wittig Reaction: To a solution of N-protected 4-piperidone in an appropriate solvent (e.g., THF), add (carbethoxymethylene)triphenylphosphorane. Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction to isolate the α,β-unsaturated ester.

-

Reduction of the Ester: Dissolve the product from step 1 in dry THF and add it dropwise to a suspension of lithium aluminum hydride (LAH) in THF at 0°C. Allow the reaction to warm to room temperature and stir until the reduction is complete. Quench the reaction carefully and work up to obtain the corresponding alcohol.

-

Conversion to an Amine Precursor: The alcohol can be converted to a suitable leaving group (e.g., mesylate or tosylate) and then displaced with an amine, or it can be oxidized to an aldehyde.

-

Reductive Amination: If the aldehyde from step 3 is prepared, dissolve it in a suitable solvent (e.g., DCM) and add the desired primary or secondary amine. After formation of the imine, add a reducing agent such as sodium triacetoxyborohydride and stir until the reaction is complete.

-

N-Deprotection (if applicable): If an N-protecting group was used on the piperidine nitrogen, remove it using appropriate conditions (e.g., TFA for a Boc group).

-

Purification: Purify the final compound using column chromatography or recrystallization. Characterize the product by NMR and mass spectrometry.

Self-Validation: Each step of the synthesis should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the reaction has gone to completion and to identify any side products. The structure and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Biological Evaluation: Protocols for Assessing σ₁ Receptor Affinity and Function

Once synthesized, the novel piperidine derivatives must be evaluated for their biological activity. This typically involves in vitro binding assays to determine their affinity for the σ₁ receptor and functional assays to characterize them as agonists or antagonists.

Protocol 1: σ₁ Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the σ₁ receptor.[10][13][14]

Objective: To determine the inhibition constant (Ki) of a test compound for the σ₁ receptor.

Materials:

-

Guinea pig brain membrane homogenates (a rich source of σ₁ receptors).[2][10]

-

[³H]-(+)-Pentazocine (a selective σ₁ radioligand).[13]

-

Haloperidol (for determining non-specific binding).

-

Test compounds at various concentrations.

-

Tris-HCl buffer.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the guinea pig brain membrane homogenate, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Self-Validation: The assay should include known σ₁ receptor ligands as positive controls to ensure the validity of the results. The Kd of the radioligand should be determined in a separate saturation binding experiment to ensure the accuracy of the Ki calculation.

Protocol 2: Functional Assay - Neurite Outgrowth Assay

This assay can be used to assess the functional activity (agonist or antagonist) of σ₁ receptor ligands. σ₁ receptor agonists have been shown to promote neurite outgrowth in PC12 cells.

Objective: To determine if a test compound acts as a σ₁ receptor agonist or antagonist by measuring its effect on neurite outgrowth.

Materials:

-

PC12 cell line.

-

Nerve Growth Factor (NGF).

-

Test compounds.

-

Known σ₁ agonist (e.g., PRE-084) and antagonist (e.g., NE-100).

-

Cell culture medium and supplements.

-

Microscope with imaging capabilities.

Procedure:

-

Cell Plating: Plate PC12 cells in collagen-coated multi-well plates and allow them to adhere.

-

Treatment: Treat the cells with a sub-optimal concentration of NGF in the presence of the test compound at various concentrations.

-

Controls: Include a positive control (NGF + known σ₁ agonist), a negative control (NGF + known σ₁ antagonist), and a vehicle control. To test for antagonist activity, co-incubate the test compound with a known σ₁ agonist.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Imaging and Analysis: Fix and stain the cells if necessary. Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring the length of the longest neurite or the percentage of cells with neurites longer than the cell body diameter.

-

Data Analysis: Compare the neurite outgrowth in the presence of the test compound to the controls. An increase in neurite outgrowth suggests agonist activity, while a reversal of the agonist-induced effect indicates antagonist activity.

Self-Validation: The assay's response to known agonists and antagonists validates its utility. Dose-response curves should be generated to determine the EC₅₀ or IC₅₀ of the test compounds.

Data Presentation

The binding affinities and functional data for a series of newly synthesized piperidine derivatives should be summarized in a clear and concise table for easy comparison.

| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₁/σ₂ Selectivity | Functional Activity (EC₅₀/IC₅₀, µM) |

| Lead Compound | 5.2 | 250 | 48 | Agonist (EC₅₀ = 0.15) |

| Derivative 1a | 1.8 | 360 | 200 | Agonist (EC₅₀ = 0.08) |

| Derivative 1b | 15.6 | 150 | 9.6 | Antagonist (IC₅₀ = 0.25) |

| Derivative 2a | 2.5 | 50 | 20 | Agonist (EC₅₀ = 0.11) |

| Derivative 2b | 8.9 | 890 | 100 | Antagonist (IC₅₀ = 0.50) |

Conclusion

The piperidine scaffold remains a highly valuable starting point for the design and synthesis of novel σ₁ receptor ligands. By understanding the key pharmacophoric features and structure-activity relationships, medicinal chemists can rationally design compounds with high affinity and selectivity. The synthetic and biological evaluation protocols outlined in this guide provide a framework for the successful development of new therapeutic candidates targeting the σ₁ receptor for the treatment of various CNS disorders. The iterative process of design, synthesis, and testing is crucial for optimizing lead compounds and advancing them through the drug discovery pipeline.

References

-

Schmidt, M., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

-

Al-Ghraiybah, N. F., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. Available at: [Link]

-

Rossi, D., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Available at: [Link]

-

Wang, X., et al. (2020). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Available at: [Link]

-

Su, T.-P., et al. (2016). The sigma-1 receptor: roles in neuronal plasticity and disease. Available at: [Link]

-

Nguyen, L., et al. (2014). Role of sigma-1 receptors in neurodegenerative diseases. Available at: [Link]

-

Peviani, M., et al. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Available at: [Link]

-

Rossi, D., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Available at: [Link]

-

Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]

-

Al-Gharabli, S. I., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Available at: [Link]

-

Sadek, H., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Available at: [Link]

-

Martin, W. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Available at: [Link]

-

Shaik, F. B. (2023). Design and Synthesis of Selective Sigma Ligands. Available at: [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Available at: [Link]

-

Kim, M., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Available at: [Link]

-

ResearchGate. (n.d.). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Available at: [Link]

-

Pinter, J., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Available at: [Link]

-

Al-Gharabli, S., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Available at: [Link]

-

Guo, T., et al. (2006). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Available at: [Link]

-

Szałata, A., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

-

Abate, C., et al. (2013). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. Available at: [Link]

-

Kumar, D., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Available at: [Link]

Sources

- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 2. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening | MDPI [mdpi.com]

- 3. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]

- 6. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 9. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY [ricerca.uniba.it]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of 5-Alpha-Reductase Inhibitors

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and development of 5-alpha-reductase inhibitors. It delves into the scientific rationale, screening methodologies, and detailed protocols essential for identifying and characterizing novel inhibitors of this critical enzyme.

Introduction: The Significance of 5-Alpha-Reductase Inhibition

The enzyme 5-alpha-reductase (5α-R) is a key player in steroid metabolism, primarily known for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][2][3][4] This conversion is a rate-limiting step and is crucial in the pathophysiology of several androgen-dependent conditions.[1] Elevated DHT levels are implicated in benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and even the progression of prostate cancer.[3][4][5] Consequently, inhibiting 5-alpha-reductase presents a targeted therapeutic strategy to mitigate the effects of excessive androgen signaling.

There are three main isoenzymes of 5-alpha-reductase: types 1, 2, and 3 (SRD5A1, SRD5A2, and SRD5A3).[6][7] Type 1 is predominantly found in the skin and sebaceous glands, while type 2 is primarily located in the prostate, seminal vesicles, and hair follicles.[8] The differential expression of these isoenzymes offers the potential for developing selective inhibitors with improved therapeutic profiles and reduced side effects. Clinically approved inhibitors like finasteride (a type 2 inhibitor) and dutasteride (a dual inhibitor of types 1 and 2) have demonstrated efficacy in treating BPH and androgenetic alopecia.[9][10][11]

The development of novel 5-alpha-reductase inhibitors is a dynamic area of research, driven by the need for more potent and selective agents with favorable safety profiles. This guide outlines the critical steps and methodologies involved in the discovery and preclinical evaluation of such compounds.

The Drug Discovery Workflow: A Roadmap to Novel Inhibitors

The journey from a compound library to a potential drug candidate is a systematic process. High-throughput screening (HTS) has revolutionized this process by enabling the rapid evaluation of thousands of compounds.[12] The general workflow for identifying and validating 5-alpha-reductase inhibitors is depicted below.

Caption: A generalized workflow for the discovery and development of 5-alpha-reductase inhibitors.

Screening for 5-Alpha-Reductase Inhibitors: Methodologies and Protocols

The initial step in identifying novel inhibitors is screening large compound libraries. This can be achieved through various in vitro and cell-based assays. The choice of assay depends on the desired throughput, sensitivity, and the specific research question being addressed.

In Vitro Enzyme Activity Assays

Principle: The assay measures the conversion of a substrate (e.g., testosterone) to its product (DHT) in the presence and absence of a test compound. The amount of product formed or substrate consumed is quantified to determine the inhibitory activity.

Key Components:

-

Enzyme Source: Recombinant human 5-alpha-reductase (type 1, 2, or 3) or rat liver microsomes.[8]

-

Substrate: Testosterone.

-

Cofactor: NADPH is an essential cofactor for the 5-alpha-reductase reaction.[1]

-

Detection Method: Quantification of DHT or testosterone can be achieved using various techniques, including:

-

High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of substrate and product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method.[15][16]

-

Enzyme Immunoassay (EIA) or ELISA: A higher throughput method for detecting DHT.[8]

-

Spectrophotometry: Measures the change in absorbance of NADPH at 340 nm.

-

Protocol: In Vitro 5-Alpha-Reductase Inhibition Assay (Spectrophotometric Method)

This protocol provides a general framework for a 96-well plate-based spectrophotometric assay, suitable for high-throughput screening.

Materials:

-

Recombinant human 5-alpha-reductase (e.g., type 2)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds in DMSO.

-

Add 1 µL of each compound dilution to the wells of the 96-well plate.

-

Include positive control wells (e.g., finasteride or dutasteride) and negative control wells (DMSO vehicle).

-

-

Enzyme and Cofactor Addition:

-

Prepare a master mix containing the assay buffer, recombinant 5-alpha-reductase, and NADPH. The final concentrations should be optimized, but typical starting points are 10-50 µg/mL enzyme and 100-200 µM NADPH.

-

Add 100 µL of the master mix to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

-

Reaction Initiation:

-